molecular formula C19H19BrN2O3S B11672026 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11672026
M. Wt: 435.3 g/mol
InChI Key: JPXOMGQGEYJYOD-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a tetrahydropyrimidine ring, and a phenylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-bromothiophene-2-carboxylic acid with 2-phenylethylamine to form the corresponding amide. This intermediate is then cyclized with urea under acidic conditions to yield the tetrahydropyrimidine ring. The final esterification step involves the reaction of the carboxylic acid group with phenylethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • Tetrahydropyrimidine Ring : Contributes to the compound's reactivity and biological activity.
  • Bromothiophene Moiety : Enhances electronic properties and potential interactions with biological systems.
  • Phenylethyl Ester Group : Provides solubility and modulates the compound's pharmacokinetics.

Medicinal Chemistry

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as a bioactive compound. Research indicates that it may exhibit:

  • Antimicrobial Properties : Studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth and may serve as lead compounds for antibiotic development .
  • Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cells through specific molecular interactions .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Multi-step Reactions : Including condensation and cyclization processes that yield various derivatives with enhanced biological activities .
  • Reactivity Profiles : The presence of the bromine atom allows for substitution reactions with nucleophiles, broadening the scope of synthetic applications .

Material Science

Research has indicated potential applications in developing advanced materials:

  • Electronic Properties : The unique electronic characteristics imparted by the bromothiophene moiety make this compound suitable for use in organic electronic devices .
  • Optical Properties : Its ability to absorb light at specific wavelengths can be harnessed in photonic applications.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies focusing on the cytotoxic effects of this compound on different cancer cell lines revealed that it induces cell cycle arrest and apoptosis. The mechanism was linked to its ability to interact with specific enzymes involved in cell proliferation .

Case Study 3: Synthesis of Complex Molecules

The compound has been successfully employed in synthesizing novel derivatives through a series of condensation reactions followed by cyclization. This approach has led to the discovery of new compounds with improved biological activities and lower toxicity profiles compared to existing drugs .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can interact with electron-rich sites in enzymes or receptors, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 4-(5-chlorothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenylethyl 4-(5-fluorothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Phenylethyl 4-(5-iodothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the bromine atom in the thiophene ring of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different reactivity profiles and biological activities.

Biological Activity

2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its anti-cancer effects, antimicrobial activities, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrimidine core substituted with a phenethyl group and a bromothiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.

Property Value
Molecular FormulaC₁₅H₁₅BrN₂O₃S
Molecular Weight365.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific derivatives had an IC50 value in the low micromolar range against hepatocellular carcinoma cells, suggesting that the target compound may also possess similar properties due to structural similarities .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against a range of bacterial and fungal strains. Preliminary results indicate that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Antitumor Efficacy : A derivative of tetrahydropyrimidine was tested on various cancer cell lines, showing IC50 values ranging from 1 to 10 μM. This suggests that modifications to the structure could enhance potency against specific cancer types.
  • Antimicrobial Screening : In a study evaluating antimicrobial efficacy, the compound was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Some studies indicate that tetrahydropyrimidines can induce cell cycle arrest at the G0/G1 phase.
  • Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in cancer cells through mitochondrial pathways.

Properties

Molecular Formula

C19H19BrN2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

2-phenylethyl 6-(5-bromothiophen-2-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H19BrN2O3S/c1-12-16(18(23)25-11-10-13-6-4-3-5-7-13)17(21-19(24)22(12)2)14-8-9-15(20)26-14/h3-9,17H,10-11H2,1-2H3,(H,21,24)

InChI Key

JPXOMGQGEYJYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(S2)Br)C(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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